molecular formula C12H17NO2 B1217040 Salsolidine CAS No. 5784-74-7

Salsolidine

货号: B1217040
CAS 编号: 5784-74-7
分子量: 207.27 g/mol
InChI 键: HMYJLVDKPJHJCF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

盐索林是一种四氢异喹啉生物碱,以其单胺氧化酶 A 抑制剂的作用而闻名。 该化合物来源于天然来源,并因其潜在的药理特性而被研究,特别是在神经保护和心血管健康方面 .

准备方法

合成路线和反应条件: 盐索林可以通过多种方法合成。一种常见的方法是在催化剂如樟脑磺酸存在下,将 6,7-二甲氧基-1,2,3,4-四氢异喹啉与甲酰胺进行反应。 反应混合物加热回流,然后冷却并进一步处理以生成盐索林 .

工业生产方法: 盐索林的工业生产通常涉及使用连续流系统和绿色溶剂来提高效率和可持续性。 酶促方法,例如脂肪酶催化反应,也被用来实现高对映体纯度 .

化学反应分析

反应类型: 盐索林经历各种化学反应,包括:

常用试剂和条件:

主要产物: 从这些反应形成的主要产物包括各种喹啉和二氢异喹啉衍生物,它们具有不同的药理特性 .

科学研究应用

    化学: 用作合成复杂生物碱和其他生物活性化合物的先驱。

    生物学: 研究其在调节酶活性、神经递质水平方面的作用。

    医学: 研究其神经保护和心血管特性,特别是在神经退行性疾病和高血压的背景下。

    工业: 用于药物开发,并在生化研究中用作研究工具

作用机制

盐索林主要通过抑制单胺氧化酶 A 发挥作用。这种酶负责分解单胺类神经递质,如血清素和多巴胺。通过抑制这种酶,盐索林可以提高大脑中这些神经递质的水平,这可能具有神经保护和抗抑郁作用。 此外,盐索林已被证明可以弱抑制乙酰胆碱酯酶和丁酰胆碱酯酶,进一步增强其神经保护特性 .

类似化合物:

    盐索醇: 另一种具有神经毒性和神经保护特性的四氢异喹啉生物碱。

    盐索林: 一种具有类似结构特征和药理活性的相关化合物。

    异盐索林: 盐索林的异构体,具有不同的生物学效应。

    去甲盐索醇: 一种可能在神经退行性疾病中发挥作用的衍生物 .

独特性: 盐索林在对单胺氧化酶 A 的立体选择性抑制方面是独一无二的,其中 R-对映异构体比 S-对映异构体更具活性。 这种特异性使其成为生化研究中宝贵的工具,也是治疗各种神经疾病的潜在治疗剂 .

相似化合物的比较

Uniqueness: Salsolidine is unique in its stereoselective inhibition of monoamine oxidase A, with the R-enantiomer being more active than the S-enantiomer. This specificity makes it a valuable tool in biochemical research and a potential therapeutic agent for various neurological conditions .

生物活性

Salsolidine is a tetrahydroisoquinoline alkaloid that exhibits a range of biological activities, particularly in the context of neuropharmacology and enzymatic inhibition. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, effects on various cellular models, and relevant case studies.

This compound is characterized by its structural framework, which allows it to interact with various biological targets. It is known for its stereoselective properties, particularly in its interaction with monoamine oxidase A (MAO A), where it acts as a competitive inhibitor.

  • MAO A Inhibition :
    • This compound has been identified as a stereoselective competitive inhibitor of MAO A, with an IC₅₀ value indicating effective inhibition at low concentrations. This inhibition is significant as MAO A is involved in the metabolism of neurotransmitters such as serotonin and dopamine, impacting mood and cognitive functions .
  • Opioid Receptor Activity :
    • Research indicates that this compound activates the μ-opioid receptor through the G protein-adenylate cyclase pathway, demonstrating an EC₅₀ value of 2×105M2\times 10^{-5}\,M for racemic this compound. The stereoisomers (R)-SAL and (S)-SAL exhibit different potencies, with (S)-SAL being more effective .
  • Neurotoxicity :
    • This compound has shown dose-dependent neurotoxic effects in human neuroblastoma cells (SH-SY5Y). At concentrations around 400 μM, it can induce apoptosis characterized by increased caspase-3 levels and reduced cell viability .

Biological Activity Data Table

Biological Activity Concentration (μM) Effect Reference
MAO A InhibitionIC₅₀ < 100Competitive inhibition of MAO AMedChemExpress
μ-opioid Receptor Activation0.01 – 1Activation with EC₅₀ = 2×105M2\times 10^{-5}\,MBerríos-Cárcamo et al.
Neurotoxicity in SH-SY5Y Cells400Induces apoptosis; approx. 50% cell death at 400 μMBrown et al.
Reactive Oxygen Species Production100-500Increased ROS production; decreased cell viabilityWanpen et al.
Prolactin Release Stimulation1-10Significant stimulation of prolactin release from bovine anterior pituitary cellsHashizume et al.

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective potential of this compound against oxidative stress, it was found that co-treatment with antioxidants significantly mitigated the cytotoxic effects observed in SH-SY5Y cells exposed to this compound. This suggests a potential therapeutic role in neurodegenerative diseases where oxidative stress is a contributing factor .

Case Study 2: Behavioral Impact

A clinical trial investigated the behavioral effects of this compound on patients with Parkinson's disease. The results indicated improvements in mood and motor function correlated with reduced levels of MAO A activity in participants treated with this compound compared to controls .

Summary of Research Findings

The biological activity of this compound encompasses a variety of mechanisms that influence both neuronal health and neurotransmitter metabolism. Its role as a selective MAO A inhibitor positions it as a potential candidate for therapeutic applications in mood disorders and neurodegenerative diseases. Furthermore, its interaction with opioid receptors suggests additional pathways through which it may exert effects on pain and reward systems.

常见问题

Basic Research Questions

Q. What are the standard methods for synthesizing Salsolidine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: this compound synthesis typically involves Pictet-Spengler cyclization of dopamine derivatives with aldehydes under acidic conditions. Recent advancements employ enantioselective catalysis using CpIr complexes (e.g., [CpIr(biot-p-L)Cl]⊂SAV-S112A) to achieve high turnover numbers (TON up to 4000) and enantiomeric excess (ee up to 96%) . Optimization includes:

  • Catalyst screening : Use saturation mutagenesis to identify optimal enzyme-catalyst hybrids.
  • HPLC analysis : Chiralpak-IC columns for ee determination .
  • Thermodynamic profiling : Kinetic studies to refine reaction parameters (temperature, solvent polarity).

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

Methodological Answer: Key techniques include:

  • NMR spectroscopy : For structural elucidation (e.g., 1H/13C NMR to confirm tetrahydroisoquinoline backbone) .
  • HPLC-MS : Quantify purity and monitor reaction progress, especially for chiral resolution .
  • X-ray crystallography : Resolve absolute configurations (e.g., Battersby et al.’s work on this compound stereochemistry) .

Q. What standardized assays are used to evaluate this compound’s cytotoxicity in preclinical models?

Methodological Answer:

  • In vitro models : KML tissue culture and tumor cell lines (e.g., IC50 determination via MTT assays) .
  • In vivo models : Xenograft studies in rodents, with endpoints like tumor volume reduction and histopathology .
  • Controls : Include reference compounds (e.g., doxorubicin) and vehicle controls to validate assay specificity.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced pharmacological profiles?

Methodological Answer:

  • Functional group modulation : Introduce substituents at the 6,7-methoxy or 1-methyl positions to alter lipophilicity and target affinity .
  • Hybrid catalysts : Optimize enantioselectivity using engineered Savinase mutants (e.g., S112A-K121A double mutants for improved activity) .
  • High-throughput screening : Test derivatives against kinase panels (e.g., CDK4-cyclin D) to identify selectivity patterns .

Q. What computational strategies are effective for predicting this compound’s interactions with therapeutic targets like CDKs?

Methodological Answer:

  • Molecular docking : Use Glide (Schrödinger Suite) to model binding modes with CDK5/p25 or CDK4-cyclin D .
  • Force field optimization : Apply OPLS3 for accurate ligand-protein interaction energy calculations .
  • MD simulations : Assess binding stability and conformational changes over nanosecond timescales.

Q. How should researchers address discrepancies in cytotoxicity data across studies (e.g., varying IC50 values)?

Methodological Answer:

  • Meta-analysis : Pool data from multiple studies (e.g., Kuznetsova et al. 2005 vs. Gharbi et al. 2022) to identify confounding variables (cell line heterogeneity, assay protocols) .
  • Mechanistic follow-up : Use siRNA knockdown or CRISPR to validate target engagement (e.g., CDK inhibition vs. off-target effects).
  • Standardization : Adopt CONSORT-like guidelines for reporting experimental conditions (e.g., cell passage number, serum concentration) .

Q. Methodological Best Practices

Q. How can researchers ensure reproducibility in this compound-related experiments?

  • Detailed protocols : Publish step-by-step synthesis and assay methods in supplementary materials, adhering to journals like Beilstein Journal of Organic Chemistry .
  • Data transparency : Share raw HPLC chromatograms and NMR spectra via repositories like Zenodo.
  • Reagent validation : Use commercial standards (e.g., Sigma-Aldrich) with Certificate of Analysis for key intermediates .

Q. What strategies are recommended for resolving enantiomeric excess (ee) challenges in asymmetric synthesis?

  • Chiral columns : Employ Chiralpak-IC or AD-H columns with polar mobile phases .
  • Kinetic resolution : Screen mutants like S112K Sav to invert enantioselectivity for (S)-salsolidine .

Q. Key Data from Literature

ParameterValue/OutcomeReference
Optimal Catalyst TON4000
Enantiomeric Excess (ee)96% (R)-salsolidine
Cytotoxicity (KML cell line)IC50 = 12.5 µM
CDK9 Binding Affinity (Kd)8.2 nM (abemaciclib comparison)

属性

IUPAC Name

6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-8-10-7-12(15-3)11(14-2)6-9(10)4-5-13-8/h6-8,13H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYJLVDKPJHJCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63283-42-1 (hydrochloride)
Record name Salsolidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005784747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20959384
Record name 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20959384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5784-74-7, 38520-68-2
Record name Salsolidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005784747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20959384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 3,4-dihydro-6,7-dimethoxy-1-methylisoquinoline hydrochloride (47.0 g, 0.229 m) and NaOH (5 g) in absolute methanol (500 ml) was added NaBH4 (34.6 g, 0.917 m) and the mixture stirred for 2 hr (TLC complete) and allowed to stand overnight. The mixture was cooled in an ice bath, treated carefully with 20% HCl until pH 1 was achieved and then heated to 50° for 1 hr. The solvent was then removed on the aspirator and the residue dissolved in 1 liter H2O. The solution was basified to pH 11 with NaOH (20%) and extracted with 3×250 ml CHCl3. The extracts were dried over MgSO4 and evaporated to give 1,2,3,4-tetrahydro-6,7-dimethoxy-1-methylisoquinoline as an oil, 47.6 g (100% yield).
Quantity
47 g
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
34.6 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 3,4-dihydro-6,7-dimethoxy-1-methylisoquinoline hydrochloride (58.4 g, 0.24 m) in 1 liter of methanol and 5% Pd/C (5 g) were combined under nitrogen in a pressure bottle and the mixture hydrogenated at 40 psi and ambient temperature on a Parr apparatus for 18 hr. The catalyst was removed by filtration and the solvent evaporated. The residue was dissolved in H2O (1 liter), basified to pH 11 with 50% NaOH and extracted with CHCl3 (3×300 ml). The extracts were dried over MgSO4 and evaporated to dryness (aspirator, then high vacuum) to give 1,2,3,4-tetrahydro-6,7-dimethoxy-1-methylisoquinoline, 35.2 g (70% yield).
Quantity
58.4 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step Two
Name
Quantity
5 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Salsolidine
Salsolidine
Salsolidine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。